(S)-Ethyl 2-amino-3,3-dimethylbutanoate

Catalog No.
S15754450
CAS No.
M.F
C8H17NO2
M. Wt
159.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Ethyl 2-amino-3,3-dimethylbutanoate

Product Name

(S)-Ethyl 2-amino-3,3-dimethylbutanoate

IUPAC Name

ethyl 2-amino-3,3-dimethylbutanoate

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

InChI

InChI=1S/C8H17NO2/c1-5-11-7(10)6(9)8(2,3)4/h6H,5,9H2,1-4H3

InChI Key

DZYMZVGPERHWSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)(C)C)N

(S)-Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride is an amino acid derivative characterized by its molecular formula C8H18ClNO2C_8H_{18}ClNO_2 and a molecular weight of 195.69 g/mol. It features a chiral center, which contributes to its stereochemical properties and potential biological activities. The compound includes an ethyl ester group, an amino group, and two methyl groups on the carbon backbone, making it relevant in various fields of research, particularly in organic chemistry and pharmaceuticals.

  • Hydrolysis: In the presence of water and an acid or base, the ester bond can be cleaved to yield the corresponding carboxylic acid and ethanol.
  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Decarboxylation: Under certain conditions, this compound may lose a carbon dioxide molecule, leading to simpler derivatives.

These reactions are essential for synthesizing derivatives that may enhance biological activity or alter pharmacokinetic properties.

Several synthesis methods have been documented for (S)-Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride:

  • Ethanol and L-tert-Leucine Reaction: This method involves reacting ethanol with L-tert-leucine under specific conditions using thionyl chloride as a reagent. The reaction typically occurs at elevated temperatures to facilitate ester formation.
  • Esterification Reactions: Utilizing various carboxylic acids and alcohols in the presence of acid catalysts can yield this compound effectively.
  • Williamson Ether Synthesis: This approach can introduce the ethyl group through nucleophilic substitution involving alkoxides.

These methods allow for efficient production with high purity levels.

(S)-Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride has several applications across various fields:

  • Organic Synthesis: It serves as a building block in organic synthesis for creating more complex molecules.
  • Pharmaceutical Research: Its potential as a prodrug is being explored, where the ester group is hydrolyzed in vivo to release active drug components.
  • Biochemical Studies: Investigated for interactions with enzymes and receptors due to its structural properties.

Research into interaction studies involving (S)-Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride focuses on its behavior with biological targets. Understanding these interactions can help elucidate its pharmacological profile and therapeutic potential. Studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Metabolic Pathway Analysis: Investigating how the compound is metabolized within biological systems.

Similar Compounds

(S)-Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride shares structural characteristics with several related compounds. Here are notable comparisons:

Compound NameStructure CharacteristicsUnique Features
Ethyl 2-amino-2,3-dimethylbutanoate hydrochlorideSimilar backbone but differs in methyl placementPotentially different biological activities
(S)-Ethyl 2-amino-4-methylpentanoateLonger carbon chainMay exhibit different pharmacokinetics
Methyl(2S)-2-amino-3,3-dimethylbutanoateMethyl instead of ethyl groupAlters solubility and reactivity

These compounds illustrate variations in structure that can lead to differences in biological activity and application potential.

(S)-Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride is unique due to its chiral center and specific functional groups that enhance its reactivity and applicability in synthetic chemistry and medicinal research.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

159.125928785 g/mol

Monoisotopic Mass

159.125928785 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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